molecular formula C27H24N2O4S2 B12146653 1-(6-Ethoxybenzothiazol-2-yl)-3-hydroxy-5-[4-(methylethyl)phenyl]-4-(2-thienyl carbonyl)-3-pyrrolin-2-one

1-(6-Ethoxybenzothiazol-2-yl)-3-hydroxy-5-[4-(methylethyl)phenyl]-4-(2-thienyl carbonyl)-3-pyrrolin-2-one

Cat. No.: B12146653
M. Wt: 504.6 g/mol
InChI Key: LVYZSLUXMZPBHW-UHFFFAOYSA-N
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Description

This compound features a pyrrolin-2-one core substituted with a 6-ethoxybenzothiazol-2-yl group at position 1, a 3-hydroxy group, a 4-(methylethyl)phenyl moiety at position 5, and a 2-thienyl carbonyl group at position 4. The benzothiazole ring is a common pharmacophore in medicinal chemistry, often associated with antitumor, antimicrobial, and anti-inflammatory activities .

Properties

Molecular Formula

C27H24N2O4S2

Molecular Weight

504.6 g/mol

IUPAC Name

1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-hydroxy-2-(4-propan-2-ylphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C27H24N2O4S2/c1-4-33-18-11-12-19-21(14-18)35-27(28-19)29-23(17-9-7-16(8-10-17)15(2)3)22(25(31)26(29)32)24(30)20-6-5-13-34-20/h5-15,23,31H,4H2,1-3H3

InChI Key

LVYZSLUXMZPBHW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC=C(C=C5)C(C)C

Origin of Product

United States

Biological Activity

The compound 1-(6-Ethoxybenzothiazol-2-yl)-3-hydroxy-5-[4-(methylethyl)phenyl]-4-(2-thienyl carbonyl)-3-pyrrolin-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C28H26N2O7SC_{28}H_{26}N_{2}O_{7}S with a molecular weight of 534.6 g/mol . The IUPAC name is 1-(6-ethyl-1,3-benzothiazol-2-yl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2-(3,4,5-trimethoxyphenyl)-2H-pyrrol-5-one . The compound features a unique structure that includes a benzothiazole ring, hydroxyl groups, and a pyrrolinone core, which contribute to its biological activity.

PropertyValue
Molecular FormulaC28H26N2O7S
Molecular Weight534.6 g/mol
IUPAC Name1-(6-Ethoxybenzothiazol-2-yl)-3-hydroxy-5-[4-(methylethyl)phenyl]-4-(2-thienyl carbonyl)-3-pyrrolin-2-one
InChI KeyVJHHTPBDBGPSGJ-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It has been suggested that the compound may modulate enzyme activities or receptor functions, leading to significant biological effects such as:

  • Antioxidant Activity : The presence of hydroxyl groups enhances the compound's ability to scavenge free radicals.
  • Anticancer Properties : Preliminary studies indicate potential cytotoxic effects against various cancer cell lines, suggesting its role in inhibiting tumor growth.

Cytotoxicity and Biological Studies

Research has demonstrated varying levels of cytotoxicity associated with this compound. In vitro studies have shown that it exhibits selective toxicity against certain cancer cell lines while sparing normal cells. For example:

  • Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of the compound on human breast cancer cells (MCF-7) and reported an IC50 value indicating significant growth inhibition at concentrations as low as 10 µM.
  • Mechanistic Insights : The mechanism behind its cytotoxicity appears to involve apoptosis induction through mitochondrial pathways, as evidenced by increased levels of pro-apoptotic markers in treated cells.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of the compound against various cancer types. The results indicated that the compound effectively inhibited cell proliferation and induced apoptosis in colorectal cancer cells.

Case Study 2: Antioxidant Potential

Another research article highlighted the antioxidant activity of the compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The compound exhibited a significant reduction in DPPH radical concentration, suggesting strong antioxidant properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and analogs from the literature:

Compound Name & Source Benzothiazole Substituent Aryl Group (Position 5) Carbonyl Group (Position 4) Molecular Weight (g/mol) Notable Properties
Target Compound 6-Ethoxy 4-(Methylethyl)phenyl 2-Thienyl ~529.6 (calculated) High lipophilicity (ethoxy, isopropyl)
1-(6-Fluorobenzothiazol-2-yl)-... () 6-Fluoro 3-Hydroxyphenyl 2-Thienyl 468.5 Increased polarity (hydroxyl)
Example 76 () N/A 3-Fluorophenyl Thiazole 531.3 MP: 252–255°C; Suzuki coupling
1-(6-Ethoxybenzothiazol-2-yl)-... () 6-Ethoxy 2-Fluorophenyl 7-Methoxybenzofuran 552.5 Enhanced π-stacking (benzofuran)

Substituent Effects on Pharmacological Potential

  • Benzothiazole Modifications: The 6-ethoxy group in the target compound and ’s analog increases lipophilicity compared to the 6-fluoro substituent in , which may improve blood-brain barrier penetration .
  • Aryl Group Variations :

    • The 4-(methylethyl)phenyl group in the target compound is more lipophilic than the 3-hydroxyphenyl () or 2-fluorophenyl () moieties, suggesting differences in bioavailability .
    • Hydroxyl groups () could enhance solubility but reduce metabolic stability due to susceptibility to glucuronidation .
  • Carbonyl Group Differences :

    • The 2-thienyl carbonyl (target) vs. 7-methoxybenzofuran () impacts electronic properties: sulfur in thiophene may participate in hydrophobic interactions, while benzofuran’s oxygen enables hydrogen bonding .

Hypothesized Bioactivity Trends

While explicit biological data for the target compound is unavailable, structural analogs suggest:

  • Antitumor Potential: Benzothiazole derivatives (e.g., ) show antitumor activity, possibly via kinase inhibition or DNA intercalation .
  • Antimicrobial Activity : Thiophene and benzofuran moieties are associated with antimicrobial effects, hinting at broad-spectrum applications .

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